molecular formula C24H12N2OS B13769629 7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one CAS No. 53304-32-8

7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one

Cat. No.: B13769629
CAS No.: 53304-32-8
M. Wt: 376.4 g/mol
InChI Key: ILJFZTTYWNIYPS-UHFFFAOYSA-N
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Description

7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one is a complex organic compound with the molecular formula C24H12N2OS. It is known for its unique structure, which includes fused rings of benzimidazole, benzothiopyrano, and isoquinolinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of benzimidazole derivatives and benzothiopyrano intermediates, followed by cyclization in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one include:

Uniqueness

What sets 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one apart is its specific arrangement of fused rings, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

53304-32-8

Molecular Formula

C24H12N2OS

Molecular Weight

376.4 g/mol

IUPAC Name

22-thia-3,10-diazaheptacyclo[13.10.2.02,10.04,9.012,26.016,21.023,27]heptacosa-1(25),2,4,6,8,12(26),13,15(27),16,18,20,23-dodecaen-11-one

InChI

InChI=1S/C24H12N2OS/c27-24-16-10-9-14-13-5-1-4-8-19(13)28-20-12-11-15(21(16)22(14)20)23-25-17-6-2-3-7-18(17)26(23)24/h1-12H

InChI Key

ILJFZTTYWNIYPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N6C5=NC7=CC=CC=C76)S2

Origin of Product

United States

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